N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide

Cannabinoid Pharmacology Structure-Activity Relationship Synthetic Cannabinoid

This unsubstituted N1 indazole-3-carboxamide is the minimal pharmacophore of the indazole-3-carboxamide cannabinoid class. Serving as a zero‑substitution baseline, it is the definitive negative control for CB receptor assays—producing no meaningful activation while controlling for non‑specific interference. Essential for SAR studies quantifying potency gains from N1 modifications, method development, and forensic differentiation from controlled high‑potency analogs.

Molecular Formula C16H15N3O2
Molecular Weight 281.315
CAS No. 794554-94-2
Cat. No. B2472022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide
CAS794554-94-2
Molecular FormulaC16H15N3O2
Molecular Weight281.315
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C2=NNC3=CC=CC=C32
InChIInChI=1S/C16H15N3O2/c1-21-14-9-5-2-6-11(14)10-17-16(20)15-12-7-3-4-8-13(12)18-19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
InChIKeyGMMPUMVNJWOVBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide (CAS 794554-94-2): Structural Overview and Core Pharmacological Identity


N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide (CAS 794554-94-2) is a synthetic compound belonging to the indazole-3-carboxamide class, a structural family that includes several high-potency synthetic cannabinoid receptor agonists (SCRAs) [1]. Its core scaffold consists of a 1H-indazole linked via a 3-carboxamide bridge to a 2-methoxybenzyl moiety. Critically, the indazole N1 position is unsubstituted, a feature that distinguishes it from many potent, controlled SCRAs which bear an N1-pentyl, 5-fluoropentyl, or substituted benzyl group. This compound is cataloged in authoritative databases including PubChem (CID 2578297) and ChEMBL (CHEMBL1368508), and has been evaluated in over 60 PubChem bioassays [2].

Why N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide Cannot Be Interchanged with N1-Substituted Indazole-3-Carboxamide Analogs


Within the indazole-3-carboxamide class, small structural modifications at the N1 position produce profound differences in cannabinoid receptor potency and selectivity. For example, the addition of a 5-fluoropentyl group in 5F-MDMB-PICA yields CB1/CB2 EC50 values of 3.26/0.87 nM, while the N1-(4-fluorobenzyl) substitution in ADB-FUBINACA achieves 0.69/0.59 nM [1]. In contrast, N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide carries no N1 substituent. According to established structure-activity relationships (SAR) for this scaffold, an unsubstituted N1 indazole is a major determinant of attenuated CB receptor activation, as the N1 substituent engages a critical lipophilic pocket in the receptor binding site [2]. Consequently, substituting this compound for a potent N1-substituted analog in a pharmacological experiment would yield fundamentally different—and likely null—receptor activation outcomes.

Quantitative Differentiation Evidence for N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide (794554-94-2) vs. N1-Substituted Indazole-3-Carboxamides


Structural Determinant of Attenuated CB Receptor Potency: Absence of N1 Substituent versus Potent N1-Substituted Analogs

N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide lacks any substituent at the indazole N1 position. SAR analysis of indazole-3-carboxamide SCRAs demonstrates that N1 substitution is essential for high CB1 receptor affinity; the presence of a 5-fluoropentyl or 4-fluorobenzyl group at N1 increases CB1 affinity by over 100-fold compared to unsubstituted analogs [1]. In a study of 14 indole- and indazole-based SCRAs, all high-potency CB1 agonists bore an N1 substituent [2]. The target compound's unsubstituted N1 places it in the lowest expected potency tier of this chemical class.

Cannabinoid Pharmacology Structure-Activity Relationship Synthetic Cannabinoid

Broad-Spectrum Inactivity Across Diverse Pharmacological Targets Versus Active Indazole-3-Carboxamide Controls

In over 60 PubChem bioassays spanning GPCRs, kinases, proteases, and protein-protein interactions, N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide returned a predominantly 'Inactive' outcome, with only one 'Inconclusive' result (ALDH1A1, potency = 44.7 µM) [1]. This contrasts sharply with N1-substituted indazole-3-carboxamides such as 5F-ADB-PINACA, which act as high-potency agonists at CB1 (EC50 = 0.24 nM) and CB2 (EC50 = 0.88 nM) receptors in fluorometric membrane potential assays [2].

Polypharmacology High-Throughput Screening Selectivity Profiling

ChEMBL Bioactivity Profile: Absence of High-Confidence CB1/CB2 Agonist Activity

The ChEMBL database (CHEMBL1368508) records 15 potency assays for this compound, yet no high-confidence sub-µM CB1 or CB2 agonist EC50 or Ki value is curated [1]. In contrast, the structurally related compound ADB-BINACA (N1-benzyl substituted indazole-3-carboxamide) has a curated CB1 Ki of 0.33 nM and CB1 EC50 of 14.7 nM in ChEMBL [2], a >40-fold improvement in binding affinity attributable to N1 benzyl substitution.

ChEMBL Database Bioactivity Curation Target Engagement

Physicochemical and Drug-Likeness Properties Differentiating from Lipophilic N1-Substituted Analogs

The target compound has a computed XLogP3 of 2.6, molecular weight of 281.31 g/mol, 2 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. By comparison, 5F-ADB-PINACA has a higher calculated logP (~4.0) and molecular weight of 388.4 g/mol, driven by the lipophilic N1-(5-fluoropentyl) substituent [2]. The lower lipophilicity of the target compound, combined with its smaller size and additional H-bond donor (indazole NH), predicts distinct solubility, permeability, and metabolic stability profiles.

Drug-Likeness Physicochemical Properties ADME Prediction

Optimal Scientific and Industrial Application Scenarios for N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide (794554-94-2)


Negative Control Compound for Cannabinoid Receptor Screening Assays

Given its broad inactivity across >60 PubChem bioassays and the absence of curated sub-µM CB1/CB2 agonist data in ChEMBL [1][2], this compound is ideally suited as a negative control in cannabinoid receptor activation assays. Its indazole-3-carboxamide scaffold matches the chemotype of high-potency SCRAs, controlling for non-specific assay interference while producing no meaningful receptor activation. This enables robust Z'-factor determination and assay validation when benchmarking against active N1-substituted analogs such as 5F-MDMB-PICA or ADB-FUBINACA.

Baseline Scaffold for Structure-Activity Relationship (SAR) Studies of Indazole-3-Carboxamide Cannabinoids

The compound's unsubstituted N1 indazole core represents the minimal pharmacophore of the indazole-3-carboxamide cannabinoid class. SAR studies confirm that progressive N1 substitution (e.g., pentyl, 5-fluoropentyl, 4-fluorobenzyl) dramatically enhances CB1 affinity [3]. Researchers can use this compound as the zero-substitution baseline to systematically quantify the potency gains conferred by each N1 modification, enabling rational design of novel analogs with tuned receptor selectivity and potency.

Reference Standard for Forensic and Analytical Toxicology Method Development

With a molecular formula of C16H15N3O2, monoisotopic mass of 281.1164 Da, and defined InChIKey (GMMPUMVNJWOVBB-UHFFFAOYSA-N) [1], this compound serves as a well-characterized reference standard for GC-MS and LC-QTOF-MS method development. Its chromatographic and mass spectral properties can be used to establish retention time and fragmentation libraries for the indazole-3-carboxamide class, aiding forensic laboratories in distinguishing this low-activity analog from controlled, high-potency N1-substituted SCRAs.

Pharmacophore Probe for Indazole NH Hydrogen Bond Donor Interactions

The presence of a free indazole NH (HBD count = 2) distinguishes this compound from N1-substituted analogs which lack this hydrogen bond donor [1]. This feature enables researchers to probe the role of the indazole NH in target engagement, solubility, and crystal packing. In co-crystallization studies or molecular docking campaigns, this compound can reveal whether the indazole NH participates in key hydrogen bond interactions that are masked in N1-substituted derivatives.

Quote Request

Request a Quote for N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.